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molecular formula C8H7BrF3NO B8489060 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine 1-oxide CAS No. 917396-41-9

3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine 1-oxide

Cat. No. B8489060
M. Wt: 270.05 g/mol
InChI Key: CGGKNAKPCSWICZ-UHFFFAOYSA-N
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Patent
US07452892B2

Procedure details

To a stirring solution of 3-(hydroxymethyl)-2-methyl-6-(trifluoromethyl)pyridine 1-oxide (207 mg, 1.0 mmol) and carbon tetrabromide (400 mg, 1.2 mmol) in CH2Cl2 (5 mL) at 0° C. was added Ph3P (393 mg, 1.5 mmol) in small portions over 5 min. The reaction mixture was then stirred at 0° C. for 30 min. Analysis by HPLC/MS indicated the reaction was complete. The reaction mixture was directly loaded onto a silica gel cartridge (40 g) and eluted with a gradient of EtOAc (0-100%) in hexanes to afford 202 mg (75%) of the title compound as a white solid. HPLC/MS: retention time=2.10 min, [M+H]+=269.9.
Quantity
207 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
393 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[C:4]([CH3:14])=[N+:5]([O-:13])[C:6]([C:9]([F:12])([F:11])[F:10])=[CH:7][CH:8]=1.C(Br)(Br)(Br)[Br:16].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C(Cl)Cl>[Br:16][CH2:2][C:3]1[C:4]([CH3:14])=[N+:5]([O-:13])[C:6]([C:9]([F:12])([F:11])[F:10])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
207 mg
Type
reactant
Smiles
OCC=1C(=[N+](C(=CC1)C(F)(F)F)[O-])C
Name
Quantity
400 mg
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
393 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
eluted with a gradient of EtOAc (0-100%) in hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC=1C(=[N+](C(=CC1)C(F)(F)F)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 202 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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